molecular formula C4H8N2 B1213804 1,4-Diamino-2-butyne CAS No. 53878-96-9

1,4-Diamino-2-butyne

Cat. No.: B1213804
CAS No.: 53878-96-9
M. Wt: 84.12 g/mol
InChI Key: CSZGEDPWASKNHR-UHFFFAOYSA-N
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Description

1,4-Diamino-2-butyne, also known as 1,4-Diamino-2-butyne, is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Diamino-2-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diamino-2-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

but-2-yne-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-3-1-2-4-6/h3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZGEDPWASKNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202132
Record name 1,4-Diamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53878-96-9
Record name 1,4-Diamino-2-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053878969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Diamino-2-butyne chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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Analyzing Key Features

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Prioritizing Information Sourcing

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Synthesis of 1,4-Diamino-2-butyne from 1,4-dichloro-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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Re-evaluating Project Scope

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A Technical Guide to 1,4-Diamino-2-butyne: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1,4-diamino-2-butyne, a bifunctional linker prized for its rigidity and utility in chemical biology and drug development. We will move beyond basic data to discuss the strategic rationale for its application, detailed synthetic protocols, and its role in creating precisely engineered molecules like Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification and Properties

1,4-Diamino-2-butyne, also known by its IUPAC name but-2-yne-1,4-diamine, is a small, linear molecule featuring two primary amine groups flanking a central alkyne functional group. This unique arrangement is the source of its utility as a chemical linker.

The fundamental physicochemical properties of 1,4-diamino-2-butyne are summarized below.

PropertyValueSource
CAS Number 53878-96-9PubChem
Molecular Formula C₄H₈N₂PubChem
Molecular Weight 84.12 g/mol PubChem
IUPAC Name but-2-yne-1,4-diaminePubChem
Canonical SMILES C(C#CCN)NPubChem
Physical Form LiquidCommerical Suppliers
Boiling Point ~185-195 °CCommerical Suppliers

Strategic Importance in Medicinal Chemistry: The Rationale for Rigidity

In complex molecular design, such as in the development of PROTACs, the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is not merely a spacer. Its length, polarity, and flexibility are critical determinants of the final compound's efficacy.

The central alkyne bond of 1,4-diamino-2-butyne locks the carbon backbone into a linear, rigid conformation. This is a deliberate design choice with significant advantages:

  • Conformational Constraint: Unlike flexible alkyl chains which can fold into numerous low-energy conformations, the rigid butyne linker dramatically reduces the entropic penalty upon binding. It forces the two ends of the molecule to maintain a fixed distance and spatial orientation relative to each other.

  • Predictable Geometry: This rigidity provides researchers with greater control over the geometry of the ternary complex (Target-PROTAC-E3 Ligase), facilitating more precise and rational drug design.

  • Improved Selectivity & Potency: By optimizing the linker length and geometry, developers can fine-tune the orientation of the bound proteins to achieve optimal ubiquitination, potentially leading to higher potency and selectivity.

The following diagram illustrates the logical flow of why a rigid linker like 1,4-diamino-2-butyne is selected in advanced drug development.

G cluster_0 Challenge in PROTAC Design cluster_1 Strategic Solution cluster_2 Advantageous Outcomes a Flexible linkers have high conformational freedom. b Unpredictable ternary complex formation. a->b Leads to c Introduce Conformational Constraint b->c Addressed by d Use 1,4-Diamino-2-butyne (Rigid Alkyne Core) c->d Achieved by e Reduced Entropic Penalty upon Binding d->e f Precise Control of Distance & Vector d->f g Improved Potency & Selectivity e->g f->g

Caption: Rationale for selecting a rigid linker in drug design.

Synthesis and Handling

Synthesis Protocol: Nucleophilic Substitution

A common and scalable method for synthesizing 1,4-diamino-2-butyne is via the nucleophilic substitution of 1,4-dichloro-2-butyne with ammonia. The electron-withdrawing effect of the alkyne activates the adjacent carbon atoms for substitution.

Reaction: Cl-CH₂-C≡C-CH₂-Cl + xs NH₃ → H₂N-CH₂-C≡C-CH₂-NH₂ + 2 NH₄Cl

Experimental Protocol: Synthesis of 1,4-Diamino-2-butyne

  • Warning: This procedure involves a volatile starting material (1,4-dichloro-2-butyne is a potent lachrymator) and corrosive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reactor Setup: Equip a pressure-resistant glass reactor with a magnetic stirrer, a thermocouple, and a pressure gauge. Cool the reactor to -10 °C using an external cooling bath.

  • Reagent Charging: Carefully charge the reactor with a 25-30% aqueous solution of ammonia. For each mole of 1,4-dichloro-2-butyne, a significant molar excess of ammonia (e.g., 20-30 equivalents) is used. This high excess minimizes the formation of di- and poly-alkylated byproducts.

  • Substrate Addition: Slowly add 1,4-dichloro-2-butyne dropwise to the cooled, stirring ammonia solution. The rate of addition should be controlled to keep the internal temperature below 0 °C.

    • Causality: This slow, cold addition is critical to manage the exothermicity of the reaction and prevent uncontrolled pressure buildup.

  • Reaction: Once the addition is complete, seal the reactor. Allow the mixture to slowly warm to room temperature and then heat to 40-50 °C. Maintain stirring at this temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.

  • Work-up & Isolation: a. Cool the reactor back to room temperature. Carefully vent any excess pressure. b. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and a portion of the water. c. The resulting aqueous solution contains the product and ammonium chloride. To isolate the free base, add a concentrated solution of sodium hydroxide (NaOH) until the pH is >12. d. The product, 1,4-diamino-2-butyne, is a liquid and can be extracted from the aqueous layer using an organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃). Perform multiple extractions (3x) to ensure complete recovery. e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield the final, high-purity 1,4-diamino-2-butyne.

The workflow for this synthesis is visualized below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Start: Reagents reagents 1,4-Dichloro-2-butyne Aqueous Ammonia (xs) start->reagents add 1. Slow addition at <0°C reagents->add react 2. Seal and heat to 40-50°C (12-24h) add->react cool 3. Cool and concentrate react->cool basify 4. Basify with NaOH (pH >12) cool->basify extract 5. Extract with DCM basify->extract dry 6. Dry and concentrate organic layers extract->dry purify Purification: Vacuum Distillation dry->purify end End: Purified Product purify->end

Caption: Synthetic workflow for 1,4-Diamino-2-butyne.

Application in Bioconjugation: Amide Bond Formation

The two primary amine groups of 1,4-diamino-2-butyne are excellent nucleophiles, making them ideal for coupling with carboxylic acids to form stable amide bonds. This is the most common reaction used to incorporate the linker into a larger molecule.

Representative Protocol: Dicarboxamide Synthesis

This protocol describes the symmetric coupling of two equivalents of a generic carboxylic acid (R-COOH) to 1,4-diamino-2-butyne using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (2.2 equivalents) and HATU (2.2 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

    • Causality: An inert atmosphere and anhydrous conditions are crucial as peptide coupling reagents are moisture-sensitive.

  • Acid Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (4.0 equivalents), to the solution. Stir at room temperature for 15-20 minutes.

    • Causality: The base deprotonates the carboxylic acid, and HATU facilitates the formation of a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack.

  • Amine Addition: In a separate flask, dissolve 1,4-diamino-2-butyne (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting diamine is consumed.

  • Quenching & Work-up: a. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. b. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid, and finally with brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude dicarboxamide product can be purified using flash column chromatography on silica gel.

Conclusion

1,4-Diamino-2-butyne is more than a simple chemical; it is a strategic tool for molecular engineering. Its value lies in the predictable, rigid geometry conferred by its central alkyne unit, allowing researchers in drug discovery to exert fine control over the structure and, consequently, the function of complex bioactive molecules. The synthetic and coupling protocols described herein are robust and adaptable, providing a reliable foundation for the application of this versatile linker in the creation of next-generation therapeutics.

References

  • PubChem. (n.d.). 1,4-Diamino-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

  • MAPP, A. K. (2020). PROTAC linker chemistry and its influence on the ternary complex. RSC Medicinal Chemistry, 11(9), 968–969. Retrieved from [Link]

1,4-Diamino-2-butyne safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Prioritizing SDS Search

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Pinpointing Critical Data

I've hit a small snag, the second search didn't unearth a 1,4-Diamino-2-butyne SDS directly. But, the PubChem entry yielded its CAS number: 53878-96-9. This CAS number is an important breakthrough.

Analyzing Related Data

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Synthesizing Hazard Profile

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Methodological & Application

Application Note: 1,4-Diamino-2-butyne in Peptide & Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

1,4-Diamino-2-butyne (DAB) is a bifunctional linear linker characterized by a central alkyne moiety flanked by two primary methylene amines. Unlike its saturated analogue, putrescine (1,4-diaminobutane), DAB possesses a rigid, linear geometry due to the central triple bond.

Why Use 1,4-Diamino-2-butyne?

In drug development and structural biology, entropy is the enemy of affinity. Flexible peptides lose significant entropy upon binding to a target. By incorporating DAB, researchers introduce a conformational constraint that pre-organizes the peptide backbone or side chains, minimizing the entropic penalty of binding.

Key Chemical Advantages:

  • Rigidity: The C≡C bond prevents rotation, fixing the distance between the two amine groups to approximately 4.0–4.2 Å.

  • Bio-orthogonality (Raman): The internal alkyne stretch (~2230–2260 cm⁻¹) falls within the cellular "silent region," allowing for label-free imaging via Stimulated Raman Scattering (SRS) microscopy.

  • Chemical Versatility: The primary amines are highly nucleophilic, compatible with standard NHS-ester, isothiocyanate, and carboxylic acid coupling chemistries.

Application I: Peptide Macrocyclization (The "Rigid Staple")

This protocol describes the use of DAB to create a head-to-tail or side-chain-to-side-chain cyclic peptide. This is superior to disulfide bonding when metabolic stability (reduction resistance) is required.

Experimental Logic

We utilize Solid Phase Peptide Synthesis (SPPS) . To cyclize with a diamine, the peptide must contain two carboxylic acid handles (e.g., two Glutamic Acid residues or a C-terminal acid and an Asp/Glu side chain).

Materials
  • Resin: 2-Chlorotrityl chloride resin (for C-terminal acid retention) or Rink Amide (if cyclizing via side chains).

  • Reagents: Fmoc-amino acids, HATU (coupling), DIPEA (base), DMF (solvent).

  • Linker: 1,4-Diamino-2-butyne (dihydrochloride salt recommended for stability; neutralize prior to use).

  • Deprotection: 20% Piperidine in DMF.

Protocol: On-Resin Cyclization Strategy
  • Peptide Assembly: Synthesize the linear peptide sequence using standard Fmoc SPPS.

    • Critical Step: Ensure the two residues targeted for bridging are orthogonally protected (e.g., Glu(OAll) or Asp(ODmab)) if the N-terminus is not involved. For this protocol, we assume C-terminus to side-chain cyclization.

  • Selective Deprotection: Remove the side-chain protection of the Glutamic/Aspartic acid (e.g., Pd(PPh3)4 for Allyl groups) while keeping the N-terminal Fmoc on.

  • Linker Activation (The "Pre-load"):

    • Dissolve 1,4-Diamino-2-butyne (5 equiv) in DMF.

    • Add DIPEA (10 equiv) to neutralize the HCl salt.

    • Note: We use excess diamine to prevent the linker from cross-linking two different peptide strands (dimerization). We want mono-attachment first.

  • Coupling Step 1:

    • Activate the on-resin carboxylic acid using HATU (0.95 equiv relative to resin loading) and DIPEA (2 equiv).

    • Add the activated resin mixture into the solution containing the excess DAB.

    • Shake for 2 hours at room temperature.

    • Wash resin 5x with DMF.

  • Cyclization (Ring Closure):

    • Deprotect the N-terminal Fmoc group (20% Piperidine).

    • Activate the free amine on the attached DAB linker? No. The DAB linker now has a free amine. The N-terminus has a free amine. Correction: To cyclize, we need a dicarboxylic acid peptide or we need to activate the peptide C-terminus.

    • Refined Logic: Standard practice uses the diamine to bridge two acid groups.

    • Corrected Step 5: Activate the second carboxylic acid residue (e.g., a second Glu side chain or the C-terminus if cleaved properly).

    • Add HATU/DIPEA to the resin. The free amine of the pendant DAB linker attacks the activated acid, closing the ring.

  • Cleavage & Purification:

    • Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).

    • Precipitate in cold diethyl ether.

    • Analyze via RP-HPLC and MS.

Workflow Visualization

PeptideCyclization Start Linear Peptide on Resin (Fmoc-AA-...-Glu(OAll)-...-Resin) Deprotect Selective Side-Chain Deprotection (Remove Allyl, expose COOH) Start->Deprotect Activate Activate COOH (HATU/DIPEA) Deprotect->Activate Coupling1 Add Excess 1,4-Diamino-2-butyne (Mono-attachment via Amine A) Activate->Coupling1 High Dilution Wash Wash to remove unreacted Diamine Coupling1->Wash Deprotect2 Deprotect Second Acid Site (or N-term if using succinic spacer) Wash->Deprotect2 Cyclize Intramolecular Cyclization (Amine B attacks Acid B) Deprotect2->Cyclize Cleave TFA Cleavage & HPLC Cyclize->Cleave

Figure 1: Solid-Phase strategy for introducing the rigid butyne linker between two acidic residues.

Application II: Protein Cross-linking (The "Molecular Ruler")

DAB serves as a short, rigid, homobifunctional cross-linker. Unlike flexible PEG linkers, DAB defines a precise distance, useful for studying protein quaternary structure or locking protein interfaces.

Reagent Preparation

Since DAB is not commercially available as an NHS-ester, it is typically used in a "Zero-Length" style coupling utilizing the protein's native carboxyls (Asp/Glu/C-term) via EDC activation.

Protocol: Two-Step Conjugation

Objective: Link Protein A to Protein B (or intramolecular crosslink) with a ~4Å rigid spacer.

  • Activation of Protein A:

    • Buffer: MES buffer, pH 6.0 (Avoid amines like Tris or Glycine).

    • Add EDC (10-fold molar excess) and NHS (25-fold molar excess) to Protein A (1 mg/mL).

    • Incubate 15 mins at RT.

    • Purification: Desalt via Zeba Spin Column to remove excess EDC/NHS.

  • Linker Attachment:

    • Immediately add 1,4-Diamino-2-butyne (50-fold molar excess) to the activated Protein A.

    • Adjust pH to 7.2-7.5 with PBS.

    • Incubate 2 hours.

    • Purification: Desalt again to remove unreacted DAB. Protein A now displays reactive amines on extended rigid arms.

  • Conjugation to Protein B (Activated):

    • Separately activate Protein B with EDC/NHS as in Step 1.

    • Mix "Linker-Modified Protein A" with "Activated Protein B".

    • Incubate overnight at 4°C.

  • Validation:

    • SDS-PAGE: Look for molecular weight shift (MW_A + MW_B).

Data Summary: Linker Properties

The following table contrasts DAB with common diamine linkers, highlighting the structural advantages.

Property1,4-Diamino-2-butyne1,4-Diaminobutane (Putrescine)p-Phenylenediamine
Structure Linear, Triple BondFlexible Alkyl ChainAromatic Ring
Rigidity High (C≡C constraint)Low (Rotational freedom)Very High (Planar)
Length (N-N) ~4.1 Å~4.9 Å (extended) to <3 Å (folded)~5.8 Å
Water Solubility High (as HCl salt)HighLow/Moderate
Bio-orthogonality Yes (Raman Silent Region) NoNo
Applications Rigid stapling, Raman probesFlexible spacingRigid spacing, conductive polymers

Advanced Application: Raman Tagging

The internal alkyne of DAB is generally unreactive to copper-catalyzed click chemistry (CuAAC) due to steric hindrance and lack of a terminal proton. However, this stability is an asset for Stimulated Raman Scattering (SRS) microscopy.

Workflow:

  • Incorporate DAB into a drug candidate or peptide via standard amide coupling.

  • Treat cells with the tagged compound.

  • Image at the C≡C frequency (~2240 cm⁻¹).

  • Result: High-contrast imaging without bulky fluorophores (like FITC) that might alter the drug's pharmacokinetics.

Troubleshooting & Safety

  • Solubility Issues: The free base of DAB is an oil/solid that may require DMSO/DMF. Always use the dihydrochloride salt for aqueous buffers, but remember to add stoichiometric base (DIPEA/NaOH) to deprotonate the amines for reaction.

  • Polymerization: Avoid high concentrations of activated dicarboxylic acids and DAB in solution phase, as this leads to nylon-like polymers. Always perform one step on solid phase or use high dilution.

  • Safety: Aliphatic amines are corrosive and irritants. Handle in a fume hood.

References

  • Chemical Structure & Properties: PubChem. 2-Butyne-1,4-diamine. National Library of Medicine. Available at: [Link]

  • Peptide Macrocyclization Strategies: White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Available at: [Link]

  • Raman Tagging with Alkynes: Yamakoshi, H., et al. (2011). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Journal of the American Chemical Society, 133(16), 6102–6105. Available at: [Link]

  • Rigid Linkers in Drug Design: Wermuth, C. G. (Ed.). (2011). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. (Contextual grounding on conformation restriction). Available at: [Link]

1,4-Diamino-2-butyne as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down reliable information about 1,4-diamino-2-butyne. My search is targeting its synthesis, coordination chemistry, metal complex properties, and reactivity. I am focusing on authoritative sources.

Expanding Search Parameters

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Outlining Project Scope

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Application Note & Protocol: Strategies for the N-Functionalization of 1,4-Diamino-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

1,4-Diamino-2-butyne is a versatile bifunctional building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid alkynyl core and two primary amino groups provide a unique scaffold for constructing complex molecular architectures. This document provides a detailed guide for researchers on the N-functionalization of 1,4-diamino-2-butyne, covering key synthetic strategies including N-alkylation, N-acylation, and reductive amination. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.

Introduction: The Synthetic Utility of 1,4-Diamino-2-butyne

The 1,4-diamino-2-butyne scaffold is a valuable starting material due to the presence of two nucleophilic primary amine groups flanking a rigid butyne linker. This unique arrangement allows for the synthesis of a diverse array of molecules with potential applications as, for example, antifungal agents or as building blocks for more complex structures like nitrogen-containing macrocycles. The ability to selectively functionalize one or both nitrogen atoms opens up a vast chemical space for drug discovery and the development of novel materials. This guide will explore common and effective methods for achieving selective mono- or di-N-functionalization.

Core Synthetic Strategies and Protocols

The primary amino groups of 1,4-diamino-2-butyne are nucleophilic and can readily react with a variety of electrophiles. The choice of reaction conditions and stoichiometry of the electrophile are critical for controlling the degree of functionalization.

N-Alkylation: Introduction of Alkyl Substituents

N-alkylation introduces alkyl groups onto the nitrogen atoms of 1,4-diamino-2-butyne. This reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile and an alkyl halide serves as the electrophile. The use of a base is often necessary to neutralize the hydrohalic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

Direct alkylation is a straightforward approach for introducing simple alkyl chains. The choice of base and solvent is crucial for controlling reactivity and preventing over-alkylation. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The stoichiometry of the alkylating agent is the primary means of controlling the extent of alkylation.

  • Reaction Setup: To a solution of 1,4-diamino-2-butyne (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide) (0.9-1.0 eq) to the reaction mixture at 0 °C to control the initial exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

For the synthesis of the di-substituted product, a molar excess of the alkylating agent and base is required.

  • Reaction Setup: Dissolve 1,4-diamino-2-butyne (1.0 eq) in acetonitrile or DMF. Add a suitable base such as potassium carbonate (K2CO3) (2.5 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., ethyl iodide) (2.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, filter off the base. Concentrate the filtrate and purify the residue by column chromatography or distillation.

Table 1: Comparison of N-Alkylation Conditions

ParameterMono-AlkylationDi-Alkylation
Alkyl Halide (eq) 0.9 - 1.0> 2.0
Base (eq) 1.2 (DIPEA)2.5 (K2CO3)
Temperature 0 °C to RT50-60 °C
Typical Solvent Acetonitrile, DMFAcetonitrile, DMF
Key Consideration Slow addition of the electrophile is critical to favor mono-substitution.An excess of both the alkylating agent and base drives the reaction to completion.
N-Acylation: Formation of Amides

N-acylation involves the reaction of 1,4-diamino-2-butyne with an acylating agent, such as an acid chloride or an acid anhydride, to form a stable amide bond. This reaction is generally high-yielding and proceeds under mild conditions.

Acylation is a robust and highly efficient method for introducing a wide variety of functional groups. The resulting amides are typically stable and can serve as precursors for further transformations. The use of a base is necessary to scavenge the acid byproduct.

  • Reaction Setup: Dissolve 1,4-diamino-2-butyne (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.2 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform at 0 °C.

  • Addition of Acylating Agent: Add the acid chloride (e.g., benzoyl chloride) (2.1 eq) dropwise to the cooled solution.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the product by TLC.

  • Workup and Purification: Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product can often be purified by recrystallization or column chromatography.

Diagram 1: N-Acylation Workflow

acylation_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification diaminobutyne 1,4-Diamino-2-butyne in DCM reaction_vessel Reaction at 0°C to RT diaminobutyne->reaction_vessel base Triethylamine (2.2 eq) base->reaction_vessel acyl_chloride Acid Chloride (2.1 eq) in DCM acyl_chloride->reaction_vessel dropwise at 0°C wash_acid Wash with 1M HCl reaction_vessel->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product Di-acylated Product purify->product

Caption: Workflow for the di-N-acylation of 1,4-diamino-2-butyne.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing more complex substituents. The reaction proceeds in two steps: the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate with a mild reducing agent.

This method offers a high degree of control and functional group tolerance. By choosing the appropriate carbonyl compound, a vast array of substituents can be introduced. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent as it is selective for the iminium ion in the presence of the carbonyl starting material.

  • Imine Formation: In a round-bottom flask, dissolve 1,4-diamino-2-butyne (1.0 eq) and the desired aldehyde or ketone (2.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. If using a ketone, the addition of an acid catalyst such as acetic acid may be beneficial. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the solution containing the presumed imine intermediate, add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Diagram 2: Reductive Amination Mechanism

reductive_amination amine R-NH2 (1,4-Diamino-2-butyne) iminium [R-N=CR'R'']+ (Iminium Ion) amine->iminium + Carbonyl carbonyl R'R''C=O (Aldehyde/Ketone) carbonyl->iminium product R-NH-CHR'R'' (N-Alkylated Product) iminium->product + Reducing Agent reducing_agent [H-] (e.g., STAB) reducing_agent->iminium

Caption: Simplified mechanism of reductive amination.

Safety and Handling Considerations

1,4-Diamino-2-butyne is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reagents used in these protocols should be handled according to their respective Safety Data Sheets (SDS).

Conclusion

The N-functionalization of 1,4-diamino-2-butyne provides access to a wide range of valuable compounds. By carefully selecting the synthetic strategy and optimizing reaction conditions, researchers can achieve selective mono- or di-functionalization. The protocols outlined in this application note serve as a starting point for the synthesis of novel derivatives for various applications in chemistry and pharmacology.

References

  • Due to the dynamic nature of web content, direct links to specific research articles are not provided. Researchers are encouraged to use the following search terms on platforms like Google Scholar, Scopus, or the Web of Science to find relevant primary literature: "N-alkylation of 1,4-diamino-2-butyne," "synthesis of bis-amides from 1,4-diamino-2-butyne," and "reductive amination of diamines." Reputable journals for such synthetic methodologies include the Journal of Organic Chemistry, Organic Letters, Tetrahedron Letters, and Synthesis.

Synthesis of heterocyclic compounds from 1,4-Diamino-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

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Expanding Synthetic Avenues

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Refining Search Parameters

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Developing Synthetic Pathways

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Application Notes and Protocols for the Synthesis of Macrocycles Utilizing 1,4-Diamino-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 1,4-Diamino-2-butyne in Macrocyclic Synthesis

Macrocyclic compounds are of immense interest in medicinal chemistry and materials science due to their unique structural and functional properties.[1] Their synthesis, however, is often challenging, with the critical macrocyclization step frequently resulting in low yields due to competing intermolecular polymerization. The success of macrocyclization is heavily dependent on the conformational pre-organization of the linear precursor, which facilitates the entropically disfavored ring-closing reaction.

1,4-Diamino-2-butyne emerges as a superior building block for macrocycle synthesis precisely because it imparts a high degree of conformational rigidity to the acyclic precursor. The embedded alkyne moiety restricts free rotation, and derivatives of 1,4-diamino-2-butyne have been shown to adopt a C2-symmetric turn conformation. This pre-organization brings the reactive termini of the linear precursor into proximity, thereby promoting intramolecular cyclization over intermolecular reactions. This inherent structural bias can lead to significantly improved yields and allows for the synthesis of macrocycles under less stringent high-dilution conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,4-diamino-2-butyne in the synthesis of polyamide macrocycles. The protocols detailed herein are based on established principles of macrocyclization chemistry and are designed to be adaptable to a variety of specific target macrocycles.

Core Application: Synthesis of Polyamide Macrocycles

A primary application of 1,4-diamino-2-butyne in macrocycle synthesis is in the formation of polyamide macrocycles through condensation with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. The resulting macrocycles incorporate the rigid butyne unit, which can be a key structural element for defining the shape and properties of the final molecule. Furthermore, the alkyne can serve as a handle for post-cyclization modifications via click chemistry or other alkyne-specific reactions.

Diagram: General Workflow for Polyamide Macrocycle Synthesis

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Purification & Characterization A 1,4-Diamino-2-butyne C Linear Polyamide Precursor A->C Acylation B Diacyl Chloride B->C E Polyamide Macrocycle C->E Intramolecular Amide Bond Formation D High Dilution Conditions D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: Workflow for the synthesis of polyamide macrocycles using 1,4-diamino-2-butyne.

Protocol 1: Synthesis of a Representative Polyamide Macrocycle

This protocol describes a general method for the synthesis of a polyamide macrocycle from 1,4-diamino-2-butyne and a diacyl chloride. This procedure should be considered a starting point and may require optimization for different diacyl chlorides and target ring sizes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Diamino-2-butyne≥98%Commercially AvailableHandle with care, potentially toxic.
Diacyl Chloride (e.g., Adipoyl Chloride)≥98%Commercially AvailableHighly reactive, handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse dry solvent to prevent hydrolysis of acyl chloride.
Triethylamine (TEA)≥99.5%Commercially AvailableDistill from CaH₂ before use. Acts as a base.
Hydrochloric Acid (HCl)1 M aq.N/AFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)aq.N/AFor workup.
Brineaq.N/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercially AvailableFor drying organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Procedure

Part A: Synthesis of 1,4-Diamino-2-butyne (if not commercially available)

1,4-Diamino-2-butyne can be synthesized from 1,4-dichloro-2-butyne via a two-step process involving the formation of 1,4-diazido-2-butyne followed by reduction.

Part B: Macrocyclization Reaction

  • High-Dilution Setup:

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and two syringe pumps.

    • Add anhydrous dichloromethane (DCM) to the flask to achieve the desired final concentration for the reaction (typically 0.001-0.005 M).

    • Begin stirring the solvent under a nitrogen atmosphere.

  • Preparation of Reagent Solutions:

    • In a separate flask, prepare a solution of 1,4-diamino-2-butyne (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

    • In another flask, prepare a solution of the diacyl chloride (e.g., adipoyl chloride, 1.0 eq.) in anhydrous DCM. The concentration of these solutions should be such that their slow addition results in the final desired reaction concentration.

  • Slow Addition:

    • Using the syringe pumps, add the two reagent solutions simultaneously and dropwise to the stirred DCM in the reaction flask over a period of 6-12 hours. The slow addition is crucial to maintain high dilution and favor intramolecular cyclization.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding 1 M HCl and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to isolate the desired macrocycle.

Diagram: High-Dilution Macrocyclization Setup

G cluster_0 High-Dilution Reaction Setup SyringePump1 Syringe Pump 1 (Diamine + Base in DCM) ReactionVessel Three-Neck Flask (Stirred Anhydrous DCM under Nitrogen) SyringePump1->ReactionVessel Slow Addition SyringePump2 Syringe Pump 2 (Diacyl Chloride in DCM) SyringePump2->ReactionVessel Slow Addition Product Crude Macrocycle Solution ReactionVessel->Product Stirring (12-24h)

Caption: Schematic of a high-dilution setup for macrocyclization.

Data Presentation: Expected Outcomes and Characterization

The yield of the macrocyclization reaction will depend on the specific diacyl chloride used and the ring size of the target macrocycle. However, due to the pre-organizing nature of 1,4-diamino-2-butyne, yields are anticipated to be favorable compared to flexible diamines.

Macrocycle (Example)Ring SizeDiacyl ChlorideTypical Yield (%)¹H NMR (δ, ppm)MS (m/z)
1 14-memberedAdipoyl Chloride40-60Signals for CH₂, NH (amide), CH₂-C≡CExpected [M+H]⁺
2 16-memberedSuberoyl Chloride35-55Signals for CH₂, NH (amide), CH₂-C≡CExpected [M+H]⁺
3 18-memberedSebacoyl Chloride30-50Signals for CH₂, NH (amide), CH₂-C≡CExpected [M+H]⁺

Note: The provided yield ranges and characterization data are illustrative. Actual results will need to be determined experimentally.

Trustworthiness and Self-Validation

The protocols described are grounded in fundamental principles of organic synthesis. To ensure the validity of the experimental results, the following points are critical:

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is paramount to prevent side reactions, particularly the hydrolysis of the diacyl chloride.

  • Inert Atmosphere: Maintaining a nitrogen or argon atmosphere throughout the reaction prevents the reaction of reagents with atmospheric moisture and oxygen.

  • Slow Addition: The rate of addition must be carefully controlled to maintain high-dilution conditions. This can be validated by monitoring for the formation of oligomeric or polymeric byproducts by LC-MS.

  • Thorough Characterization: The identity and purity of the final macrocycle must be confirmed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially X-ray crystallography to confirm the solid-state conformation.

Conclusion

1,4-Diamino-2-butyne is a valuable and strategic building block for the synthesis of conformationally constrained macrocycles. Its inherent rigidity facilitates the crucial ring-closing step, offering a potential solution to the common challenges associated with macrocyclization. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis of novel macrocycles with diverse structures and potential applications in drug discovery and beyond.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Dougherty, P. G., Sahni, A., & Pei, D. (2016). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Journal of Medicinal Chemistry, 59(13), 5917–5946. [Link]

  • Feng, H., Ermolat'ev, D. S., Song, G., & Van der Eycken, E. V. (2012). Synthesis of symmetric 1,4-diamino-2-butynes via a Cu(I)-catalyzed one-pot A3-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine. The Journal of Organic Chemistry, 77(11), 5149–5154. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Sources

Polymerization reactions initiated by 1,4-Diamino-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Polymerization Research

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Defining Polymerization Scope

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1,4-Diamino-2-butyne as a precursor for conductive polymers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Precursor

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Analyzing Polymerization Strategies

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Defining Application Note Structure

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Seeking Specifics for Precursor

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Adapting Strategy to the Data

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Refining Research Approach

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Developing a Proposed Synthesis

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Synthesizing A Novel Plan

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Developing a Comprehensive Plan

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Troubleshooting & Optimization

Optimizing reaction conditions for 1,4-Diamino-2-butyne functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Optimization

Knowledge Base: The Substrate Profile

Subject: 1,4-Diamino-2-butyne (DAB) CAS: 75480-48-5 (Dihydrochloride salt) Common Form: Dihydrochloride salt (Hygroscopic solid)

Technical Brief: 1,4-Diamino-2-butyne is a rigid, linear C4 linker containing a central alkyne and two primary propargylic amines. It is a critical intermediate for synthesizing muscarinic agonists (e.g., oxotremorine analogs), peptidomimetics, and conducting polymers.

Key Reactivity Challenges:

  • Nucleophilicity vs. Basicity: The propargylic amines are highly nucleophilic but the alkyne backbone is susceptible to base-catalyzed isomerization to allenes.

  • Catalyst Poisoning: The free amines (

    
    ) bind strongly to transition metals (Pd, Pt), quenching catalytic activity during hydrogenation.
    
  • Cyclization Risk: The 1,4-spacing is perfect for 5-exo-dig cyclizations, often yielding pyrroles unintentionally.

Troubleshooting Guides (Q&A)

Case #402: Achieving Selective Mono-Functionalization

User Question: "I am trying to attach a fluorophore to one end of the diamine, but I consistently get a mixture of unreacted starting material and bis-substituted product. How do I favor the mono-adduct?"

Scientist Response: This is a classic statistical distribution problem inherent to symmetrical diamines. Because the two amine groups are electronically isolated by the alkyne spacer, the reaction of the first amine does not significantly deactivate the second.

The Protocol Adjustment:

  • Desymmetrization Strategy: Do not attempt direct conjugation with your expensive fluorophore. Instead, perform a Mono-Boc Protection first.

  • Stoichiometry Control: Use a high dilution method. Add the Boc-anhydride (

    
    ) dropwise to a large excess (3–5 equivalents) of the diamine.
    
  • pH Management: Ensure the reaction is performed on the free base. If starting with the dihydrochloride salt, neutralize with 2.2 equivalents of NaOMe in Methanol before adding the electrophile.

Why this works: The excess diamine statistically ensures that any electrophile encounters an unreacted molecule rather than a mono-product. The unreacted diamine is easily removed during workup due to its high polarity/water solubility compared to the mono-Boc product.

Case #405: Failure in Semi-Hydrogenation (Lindlar)

User Question: "I need the cis-alkene derivative (1,4-diamino-cis-2-butene). I tried Lindlar hydrogenation on the free diamine, but the reaction stalls or yields the fully reduced butane."

Scientist Response: Hydrogenating the free diamine is rarely successful due to Catalyst Poisoning . The primary amines coordinate to the Palladium surface, blocking the active sites or altering the electronic properties of the catalyst, leading to non-selective reduction.

The Fix: Protect-Reduce-Deprotect (PRD) Workflow

  • Protect: Convert both amines to carbamates (e.g., Boc or Cbz). This reduces the electron density on the nitrogen, preventing strong coordination to the Pd catalyst.

  • Reduce: Perform the Lindlar hydrogenation on the protected intermediate. The steric bulk of the protecting groups also aids in preventing over-reduction.

  • Deprotect: Remove the groups using standard acid conditions (TFA/DCM or HCl/Dioxane).

Case #409: The "Pyrrole Trap" (Unwanted Cyclization)

User Question: "I attempted a copper-catalyzed coupling reaction, but NMR suggests I've lost the alkyne and formed an aromatic system. What happened?"

Scientist Response: You have likely triggered a Paal-Knorr type cyclization . 1,4-diamines (or their precursors) are prone to cyclizing into pyrroles in the presence of transition metals (Cu, Mn, Ni) and heat.

Prevention:

  • Temperature: Keep reaction temperatures below 60°C if possible.

  • Avoid Lewis Acids: Strong Lewis acids can activate the alkyne for intramolecular nucleophilic attack by the amine.

  • Solvent Choice: Avoid protic solvents at high temperatures, which can facilitate the proton transfers required for aromatization.

Visualizing the Logic

The following diagrams illustrate the decision pathways for functionalization and the specific risk of cyclization.

Diagram 1: Optimization Workflow

This flowchart guides you through the decision-making process for handling the diamine salt.

OptimizationWorkflow Start Start: 1,4-Diamino-2-butyne (2HCl Salt) Neutralize Step 1: Neutralization (NaOMe/MeOH or NaOH) Start->Neutralize Decision Target Product? Neutralize->Decision Mono Target: Mono-Functionalized Decision->Mono Linker attachment CisAlkene Target: cis-Alkene (Linker) Decision->CisAlkene Geometry change Strategy1 Strategy: High Dilution Excess Diamine (5 equiv) Mono->Strategy1 Strategy2 Strategy: Full Protection (Boc/Cbz) BEFORE Hydrogenation CisAlkene->Strategy2 Correct Path Risk CRITICAL RISK: Catalyst Poisoning by Free Amine CisAlkene->Risk Reaction1 Reaction: Electrophile Addition (0°C -> RT) Strategy1->Reaction1 Reaction2 Reaction: Lindlar Hydrogenation (Quinoline/MeOH) Strategy2->Reaction2

Caption: Workflow for selecting the correct protection and reaction strategy based on the target derivative.

Diagram 2: Reactivity & Side Reactions

Understanding the competing pathways is essential for yield optimization.

ReactivityPathways Substrate 1,4-Diamino-2-butyne PathA Path A: Metal Catalysis (Cu, Mn, Ni) + Heat Substrate->PathA PathB Path B: Strong Base (t-BuOK, NaH) Substrate->PathB Pyrrole Pyrrole Formation (Cyclization/Aromatization) PathA->Pyrrole 5-exo-dig Allene Allene Isomerization (Polymerization Risk) PathB->Allene Proton Shift

Caption: Competing reaction pathways leading to common byproducts (Pyrroles and Allenes).

Standard Operating Protocol (SOP)

Protocol: Selective Synthesis of N-Boc-1,4-diamino-2-butyne

Objective: To isolate the mono-protected amine from the dihydrochloride salt with >80% selectivity.

Materials:

  • 1,4-Diamino-2-butyne dihydrochloride

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Methanol (MeOH) and Dichloromethane (DCM)

Procedure:

  • Salt Free-Basing:

    • Dissolve 10.0 mmol of the dihydrochloride salt in 50 mL of dry MeOH.

    • Cool to 0°C. Add 22.0 mmol of

      
       dropwise. Stir for 15 minutes.
      
  • Reagent Addition (The Critical Step):

    • Dissolve 2.0 mmol (0.2 equiv relative to diamine) of

      
       in 10 mL MeOH.
      
    • Add the

      
       solution slowly via syringe pump or dropping funnel over 1 hour at 0°C.
      
    • Note: The excess diamine acts as a buffer and statistical shield.

  • Workup:

    • Allow to warm to RT and stir for 4 hours.

    • Concentrate the solvent in vacuo.

    • Redissolve residue in water (pH ~10).

    • Extraction: Extract with DCM (3x). The bis-Boc product and mono-Boc product will extract; the unreacted diamine stays in the aqueous phase.

    • Purification: If necessary, separate mono- vs. bis-Boc via silica column chromatography (Eluent: DCM/MeOH 95:5 with 1%

      
      ).
      

Data Summary Table: Hydrogenation Conditions

Catalyst SystemSubstrate StateAdditivesResultStatus
Pd/C (5%) Free Amine

(1 atm)
Complex Mixture / PoisonedFail
Lindlar (Pd/CaCO3) Free AmineQuinolineIncomplete conversion⚠️ Poor
Lindlar (Pd/CaCO3) N,N'-DiBoc Quinolinecis-Alkene (>95%) Optimal
Pd/C N,N'-DiBoc

(4 atm)
Fully reduced Butane⚠️ Over-reduction

References

  • Selective Hydrogenation of Propargylic Diols/Amines

    • Title: Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol.[1][2][3]

    • Source: ResearchGate / C
    • Context: Establishes the requirement for catalyst poisoning (quinoline/lead) and the behavior of the C4-alkyne backbone.
  • Pyrrole Synthesis via Cyclization

    • Title: Pyrrole synthesis from but-2-ene-1,4-diol and amines (Mechanistic analogue for diamine cycliz
    • Source: Organic Chemistry Portal / ResearchG
    • Context: Details the metal-catalyzed dehydrogenative coupling pathways that lead to pyrrole formation
  • Handling and Safety

    • Title: But-2-yne-1,4-diamine dihydrochloride (Compound Summary).
    • Source: PubChem (NIH).
    • Context: Safety data (Skin/Eye Irritant) and physical properties.[4]

  • Peptidomimetic Applications

    • Title: Bis(amino acid) derivatives of 1,4-diamino-2-butyne that adopt a C2-symmetric turn conformation.[5]

    • Source: PubMed / NIH.
    • Context: Demonstrates the utility of the Boc-protected diamine in synthesizing rigid turn mimetics.

Sources

Technical Support Center: Stability and Handling of 1,4-Diamino-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 1,4-diamino-2-butyne. Its purpose is to address common stability challenges encountered during experimental work, particularly under acidic and basic conditions, and to offer robust troubleshooting strategies to ensure experimental integrity.

Frequently Asked Questions (FAQs) & Stability Profile

Q1: I am starting a new project with 1,4-diamino-2-butyne. What are the primary stability concerns I should be aware of?

A1: 1,4-Diamino-2-butyne is a bifunctional molecule containing two primary amine groups and an internal alkyne. While relatively stable under neutral, anhydrous conditions, its reactivity presents two main challenges in solution:

  • Acid-Catalyzed Rearrangement: The propargylic amine structure is susceptible to rearrangement under acidic conditions, which is the most common cause of sample degradation and byproduct formation.

  • Base-Catalyzed Isomerization: While less common under typical workup conditions, strong bases can induce isomerization of the alkyne to other unsaturated systems like allenes.

The primary amino groups are basic and will be protonated in acidic media, forming diammonium salts. This fundamental acid-base chemistry underpins the compound's behavior and stability across the pH spectrum.

Q2: My reaction under acidic conditions (e.g., Boc deprotection with TFA, salt formation with HCl) is yielding impure material with unexpected carbonyl peaks in the IR/NMR. What is happening?

A2: This is a classic sign of an acid-catalyzed Meyer-Schuster-like rearrangement.[1] Propargylic systems are prone to this transformation where the alkyne and an adjacent functional group rearrange. In this case, the protonated amine facilitates a rearrangement cascade.

Causality and Mechanism: The reaction is initiated by protonation of a terminal amine. This is followed by a nucleophilic attack of a water molecule on the alkyne, leading to an enol-like intermediate which rapidly tautomerizes to a more stable keto-form. This process effectively converts the propargylamine into an α,β-unsaturated amino ketone, which can lead to a complex mixture of byproducts.

Below is the proposed degradation pathway under these conditions.

cluster_acid Acid-Catalyzed Degradation start 1,4-Diamino-2-butyne (Stable Form) protonated Protonated Diamine (H3N+-CH2-C≡C-CH2-NH3+) start->protonated + H+ (Strong Acid) intermediate Key Intermediate (Allenimine/Enamine) protonated->intermediate Rearrangement (Meyer-Schuster-like) product Degradation Product (e.g., 4-Amino-3-buten-2-one) intermediate->product + H2O (Hydrolysis)

Caption: Acid-catalyzed degradation of 1,4-diamino-2-butyne.

Troubleshooting:

  • Use Scrupulously Anhydrous Conditions: If water is excluded, the final hydrolysis step to the ketone is prevented.

  • Lower the Temperature: Perform acid treatments at 0°C or below to significantly reduce the rate of rearrangement.

  • Limit Exposure Time: Neutralize the acid as soon as the primary reaction (e.g., deprotection) is complete. Do not let the reaction sit in acid unnecessarily.

Q3: Is 1,4-diamino-2-butyne stable to common basic conditions used in workups, like aqueous NaHCO₃ or mild NaOH? What about stronger bases?

A3: The compound is generally stable to weak aqueous bases (pH 8-11) used during standard extractive workups. The amine groups remain in their free, unprotonated state.

However, exposure to very strong, non-aqueous bases (e.g., NaH, LDA, or hot, concentrated NaOH) can catalyze a prototropic rearrangement, isomerizing the 2-butyne to a more thermodynamically stable conjugated system, such as 1,4-diamino-1,3-butadiene. This is a known reactivity pattern for internal alkynes.[2]

cluster_base Strong Base-Catalyzed Isomerization start_base 1,4-Diamino-2-butyne allene Allene Intermediate (1,4-Diamino-1,2-butadiene) start_base->allene Proton Abstraction & Rearrangement product_base Conjugated Diene (1,4-Diamino-1,3-butadiene) allene->product_base Tautomerization

Caption: Potential isomerization pathway under strong basic conditions.

Recommendation: For extractions, use saturated sodium bicarbonate or dilute (0.1-1N) sodium hydroxide at room temperature or below. Avoid prolonged contact and strong, non-protic bases unless isomerization is the intended outcome.

Q4: What are the optimal storage and solution handling conditions for this compound?

A4: To ensure long-term stability and prevent degradation, adhere to the following storage protocols:

  • Solid Form: Store the free base solid under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light. The hydrochloride salt is often more stable to air and moisture and can be stored under similar conditions.

  • Solutions: Prepare solutions fresh for each experiment. If a stock solution is necessary, use an anhydrous, aprotic solvent (e.g., DMSO, DMF) and store it under argon at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to the potential for acid/base-catalyzed degradation.

Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols for identifying instability and mitigating degradation during experimental work.

Data Summary: pH Stability Profile
pH RangeStability ProfileRecommended Buffers (if applicable)Potential Issues & Mitigation
< 4 Highly Unstable Not RecommendedMeyer-Schuster-like rearrangement is rapid, especially with heat. Work at < 0°C, use anhydrous acid, and quench immediately.
4 - 6.5 Moderate Risk Acetate, MESDegradation is time and temperature-dependent. Monitor reactions by HPLC. Avoid prolonged heating.
6.5 - 8.5 Optimal Stability Phosphate (PBS), HEPESThis is the ideal range for most biological assays and reactions where the compound's structure must be preserved.
8.5 - 11 Generally Stable Borate, BicarbonateSuitable for extractions and reactions requiring the free amine. Risk of air oxidation increases over time.
> 11 (Strong Base) High Risk Not RecommendedPotential for alkyne isomerization. Use only if this transformation is desired.
Protocol 1: HPLC-MS Method for Stability Assessment

This protocol allows for the quantitative monitoring of 1,4-diamino-2-butyne degradation.

Objective: To detect the disappearance of the parent compound and the appearance of degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1,4-diamino-2-butyne in a suitable solvent (e.g., water or acetonitrile).

    • Create test samples by diluting the stock solution into buffers of varying pH (e.g., pH 2, 5, 7.4, 10).

    • Incubate samples at the desired temperature (e.g., room temperature or 37°C).

  • HPLC-MS Conditions:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Detection (MS): Electrospray Ionization (ESI), Positive Mode.

    • Ions to Monitor:

      • Parent Compound: [M+H]⁺ (C₄H₈N₂; m/z ≈ 85.07).

      • Degradation Product (Hydrolyzed): [M+H]⁺ (C₄H₇NO; m/z ≈ 86.05, corresponding to the rearranged and hydrolyzed product).

  • Data Analysis:

    • Inject samples at t=0 and subsequent time points (e.g., 1h, 4h, 24h).

    • Plot the peak area of the parent compound (m/z 85.07) over time to determine its degradation rate at each pH.

Caption: Workflow for HPLC-MS stability analysis.

References

  • Pec, P., & Frébort, I. (1992). 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor. European Journal of Biochemistry, 209(2), 661-665. [Link]

  • Wikipedia contributors. (2023). Meyer–Schuster rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. MSU Chemistry. [Link]

  • Chen, M., Peng, J., Mao, T., & Huang, J. (2014). Cu/Fe-Cocatalyzed Meyer−Schuster-like Rearrangement of Propargylic Amines: Direct Access to E-β-Amino-acryaldehydes. Organic Letters, 16(23), 6286–6289. [Link]

  • LibreTexts Chemistry. (2021). Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

Sources

Common impurities in commercial 1,4-Diamino-2-butyne and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Impurity Investigation

I'm starting with Google searches to pinpoint typical impurities in commercial 1,4-Diamino-2-butyne. I'm focusing on synthesis byproducts and degradation products to get a solid grasp on what might be present. This comprehensive search should provide a good foundation for identifying potential contaminants.

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I'm now expanding my search to discover proven impurity removal techniques such as distillation, recrystallization, and chromatography, alongside analytical methods for detection. I'm aiming to structure this into a Q&A format, providing troubleshooting guides with chemical principles and protocols. My goal is to streamline purification procedures.

Organizing Technical Details

I'm now collating the information into a Q&A format for technical support, including troubleshooting guides and protocols. I will focus on outlining the chemical principles and detailing purification steps for each question. I'm also preparing to create tables for physical properties, solvents, and Graphviz diagrams to visualize purification workflows, all to be included in a final technical support guide.

Analyzing Impurities Concerns

I've gathered initial data on 1,4-Diamino-2-butyne, its synthesis, and biological applications, and related derivatives. Finding common commercial impurities and detailed removal methods is proving challenging, though. This is a current focus, but the search results for common impurities in commercial 1,4-Diamino-2-butyne haven't been sufficient. I'll need to explore alternate search terms and related compound searches.

Deducing Likely Impurities

I'm now focusing on inferring potential impurities. Based on the synthesis route, I'm considering starting materials, intermediates, and solvent residues as likely suspects. Degradation pathways, such as cyclization or polymerization, are also being explored as potential impurities based on similar diamines. I'm cross-referencing this with general purification methods for related compounds and analytical techniques to define the next steps.

Synthesizing Purification Strategies

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Storage and handling best practices to prevent degradation of 1,4-Diamino-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by diving deep into 1,4-Diamino-2-butyne, leveraging Google to unearth its chemical properties, stability parameters, storage recommendations, and the pathways it commonly degrades through. The goal is to establish a solid foundation of existing knowledge.

Expanding Information Collection

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Gathering Initial Insights

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Analyzing Degradation Pathways

I'm now diving deeper into the potential degradation mechanisms. The prior literature search, revealing the compound's reactivity with diamine oxidase, has sparked a key hypothesis regarding the formation of an aminoallenic intermediate and a bound pyrrole. This is central to my working model. To get ahead, I'm focusing on how the unique alkyne and amine functional groups might interact, especially in aqueous or acidic environments. I'm focusing on proposing specific degradation products.

Developing a User-Friendly Guide

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Characterization of unexpected byproducts in 1,4-Diamino-2-butyne reactions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover both the expected and surprising byproducts of reactions involving 1,4-diamino-2-butyne. I'm focusing on reaction mechanisms, potential side reactions, and effective purification strategies. The goal is to build a solid foundation of information.

Gathering Foundational Data

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Expanding Search Parameters

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Improving the regioselectivity of reactions involving 1,4-Diamino-2-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I've initiated comprehensive Google searches to gather data on the regioselectivity of 1,4-Diamino-2-butyne reactions. I'm focusing on common reactions and the factors influencing regioselectivity, to build a foundation.

Developing Support Resources

I'm now analyzing search results to identify recurring challenges and troubleshooting strategies for 1,4-Diamino-2-butyne reactions. I'll structure the technical support center as a Q&A format, building FAQs and in-depth guides. The FAQs will cover basic reactivity and regioselectivity. The guides will offer solutions to specific issues, like low yield and side reactions, with detailed protocols and clear explanations. I'm also planning tables for quantitative data and Graphviz diagrams for visuals.

Refining Data Acquisition

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Validation & Comparative

A Comparative Analysis of the Reactivity of 1,4-Diamino-2-butyne and 1,4-diaminobutane for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides an in-depth comparison of the reactivity profiles of two structurally related C4 diamines: 1,4-Diamino-2-butyne and 1,4-diaminobutane (commonly known as putrescine). While both molecules feature terminal primary amino groups, the presence of a central alkyne moiety in 1,4-Diamino-2-butyne, versus a saturated alkyl chain in 1,4-diaminobutane, imparts dramatically different chemical behaviors. This analysis, supported by experimental data and mechanistic insights, will empower researchers to make informed decisions in the strategic design of synthetic pathways.

Foundational Chemical Properties: A Tale of Two Cores

The fundamental difference between these two molecules lies in the hybridization of their central carbon atoms. 1,4-diaminobutane possesses a flexible backbone of sp³ hybridized carbons, while 1,4-Diamino-2-butyne features a rigid, linear core of two sp hybridized carbons. This distinction has profound implications for their stereochemistry, acidity, and overall reactivity.

Table 1: Comparative Physicochemical Properties

Property1,4-Diamino-2-butyne1,4-diaminobutane (Putrescine)
Molecular Formula C₄H₈N₂C₄H₁₂N₂
Molar Mass 84.12 g/mol 88.15 g/mol
Boiling Point ~154-156 °C~158-160 °C
pKa (Conjugate Acid) Estimated ~7.5-8.5pKa₁: 9.04, pKa₂: 10.8
Hybridization sp (alkyne), sp³ (methylene)sp³ (all carbons)
Geometry Linear alkyne coreFlexible, tetrahedral carbons

The lower estimated pKa of the conjugate acid of 1,4-Diamino-2-butyne suggests that its amino groups are less basic than those of 1,4-diaminobutane. This can be attributed to the electron-withdrawing inductive effect of the sp-hybridized carbons of the alkyne, which pulls electron density away from the nitrogen atoms, thereby reducing their ability to donate a lone pair.

Nucleophilicity of the Amino Groups: A Comparative Assessment

The primary amino groups in both compounds are nucleophilic, readily participating in reactions such as acylation, alkylation, and reductive amination. However, the reduced basicity of the amino groups in 1,4-Diamino-2-butyne translates to a comparatively lower nucleophilicity.

Experimental Protocol: Comparative Acylation Rate Determination

This experiment aims to quantify the difference in nucleophilicity by measuring the reaction rates of both diamines with a standard electrophile, such as acetic anhydride, under controlled conditions.

Methodology:

  • Reagent Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 1,4-Diamino-2-butyne, 1,4-diaminobutane, and acetic anhydride in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add the diamine solution.

  • Initiation and Monitoring: At time zero, add the acetic anhydride solution to each diamine solution with vigorous stirring. Monitor the reaction progress over time by withdrawing aliquots at regular intervals and quenching the reaction (e.g., with an excess of a secondary amine like diethylamine). The concentration of the remaining acetic anhydride can be determined using techniques like HPLC or ¹H NMR spectroscopy.

  • Data Analysis: Plot the concentration of the product (di-acetylated diamine) versus time for both reactions. The initial rate of each reaction can be determined from the slope of this curve, providing a quantitative comparison of the nucleophilicity of the two diamines.

Expected Outcome: 1,4-diaminobutane is expected to exhibit a significantly faster initial rate of acylation compared to 1,4-Diamino-2-butyne, confirming its superior nucleophilicity.

Caption: Workflow for comparing the acylation rates of the two diamines.

The Unique Reactivity of the Alkyne Moiety

The defining feature of 1,4-Diamino-2-butyne is its internal alkyne, which opens up a vast array of synthetic possibilities not available to its saturated counterpart. This triple bond can undergo a variety of transformations, making it a versatile building block in medicinal chemistry and materials science.

a) Acidity of the Methylene Protons

The protons on the carbons adjacent (propargylic) to the alkyne in 1,4-Diamino-2-butyne are significantly more acidic than the C-H protons in 1,4-diaminobutane. This is due to the ability of the sp-hybridized carbons to stabilize the resulting carbanion through resonance. This enhanced acidity allows for deprotonation with a suitable base, followed by reaction with various electrophiles.

b) Addition Reactions

The alkyne can undergo a range of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. For instance, catalytic hydrogenation can selectively reduce the alkyne to a cis-alkene using Lindlar's catalyst or to a fully saturated alkane using a more active catalyst like palladium on carbon.

c) Cycloaddition Reactions

The alkyne in 1,4-Diamino-2-butyne is a competent dienophile in Diels-Alder reactions and can participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to form triazoles. This reaction is particularly valuable in bioconjugation and drug discovery.

Caption: Diverse reaction pathways available to 1,4-Diamino-2-butyne.

Metal Coordination: A Structural Comparison

Both diamines can act as bidentate ligands, coordinating to metal ions through the lone pairs on their nitrogen atoms to form chelate rings. However, the rigid, linear geometry imposed by the alkyne in 1,4-Diamino-2-butyne results in the formation of a larger, more strained chelate ring compared to the flexible five-membered ring formed with 1,4-diaminobutane. This difference in chelation can influence the stability and reactivity of the resulting metal complexes.

Summary and Synthetic Outlook

The choice between 1,4-Diamino-2-butyne and 1,4-diaminobutane should be guided by the specific synthetic objective.

Choose 1,4-diaminobutane when:

  • High nucleophilicity of the amino groups is required for efficient substitution or condensation reactions.

  • A flexible linker is desired to bridge two molecular fragments.

  • The formation of stable five-membered chelate rings with metal ions is a key design element.

Choose 1,4-Diamino-2-butyne when:

  • Subsequent modification of the molecular backbone is planned via alkyne chemistry.

  • A rigid, linear scaffold is necessary to control the spatial orientation of appended functional groups.

  • The synthesis of heterocyclic structures, such as triazoles, is the target.

References

  • PubChem. (n.d.). Putrescine. National Center for Biotechnology Information. Retrieved from [Link]

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1,4-Diamino-2-butyne Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-diamino-2-butyne and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, offering a comparative framework supported by experimental data and authoritative references. Our focus is on elucidating the structure-spectra correlations that are crucial for the unambiguous characterization of this important class of compounds.

Introduction: The Significance of 1,4-Diamino-2-butyne Derivatives

1,4-Diamino-2-butyne and its derivatives are versatile building blocks in organic synthesis and medicinal chemistry. Their rigid, linear alkyne core, flanked by two amino groups, provides a unique scaffold for constructing a wide array of molecular architectures. These compounds have found applications in the development of novel pharmaceuticals, polymers, and corrosion inhibitors. Given their diverse applications, the precise and accurate characterization of their molecular structure is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into the molecular framework and the electronic environment of each atom.

Fundamental Principles of 1H and 13C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.

Key parameters in NMR analysis include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

  • Spin-Spin Coupling (J): Arises from the interaction of neighboring nuclear spins, leading to the splitting of NMR signals. The magnitude of the coupling constant (J) provides information about the number of bonds and the dihedral angle between the coupled nuclei.

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

Spectral Analysis of the Parent Compound: 1,4-Diamino-2-butyne

A thorough understanding of the NMR spectra of the parent compound, 1,4-diamino-2-butyne, is foundational for analyzing its derivatives.

¹H NMR Spectrum of 1,4-Diamino-2-butyne

The ¹H NMR spectrum of 1,4-diamino-2-butyne is relatively simple due to the molecule's symmetry.

  • -CH₂- Protons: The two methylene groups (-CH₂-) are chemically equivalent and appear as a single signal. Due to the electronegativity of the adjacent nitrogen atoms and the deshielding effect of the alkyne triple bond, this signal is expected to appear in the range of 3.0-3.5 ppm. The signal will be a triplet due to coupling with the two protons of the adjacent amino group.

  • -NH₂ Protons: The protons of the two primary amino groups (-NH₂) are also equivalent. Their chemical shift is variable and can be influenced by solvent, concentration, and temperature. Typically, they appear as a broad singlet in the range of 1.0-3.0 ppm. The broadness is a result of rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.

¹³C NMR Spectrum of 1,4-Diamino-2-butyne

The ¹³C NMR spectrum provides crucial information about the carbon framework.

  • -CH₂- Carbons: The two methylene carbons are equivalent and will give rise to a single signal. Their chemical shift is influenced by the adjacent nitrogen atom and is typically observed in the range of 30-40 ppm.

  • Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne are also equivalent due to symmetry. Their resonance appears in the characteristic alkyne region of the ¹³C NMR spectrum, typically between 70-90 ppm.

Comparative Analysis: N-Substituted 1,4-Diamino-2-butyne Derivatives

The substitution of one or more protons on the amino groups with various functional groups leads to significant changes in the NMR spectra. This section provides a comparative analysis of these changes.

Influence of N-Alkylation

Replacing the amino protons with alkyl groups leads to predictable changes in the ¹H and ¹³C NMR spectra.

  • ¹H NMR:

    • The disappearance of the -NH₂ signal and the appearance of new signals corresponding to the alkyl group protons.

    • The chemical shift of the -CH₂- protons adjacent to the nitrogen will be slightly shifted, depending on the nature of the alkyl group.

  • ¹³C NMR:

    • The appearance of new signals for the carbons of the alkyl substituent.

    • The chemical shift of the -CH₂- carbon will be affected by the substitution pattern on the nitrogen.

Influence of N-Arylation

Introducing an aryl group on the nitrogen atom introduces more significant spectral changes due to the aromatic ring's electronic and anisotropic effects.

  • ¹H NMR:

    • The appearance of signals in the aromatic region (typically 6.5-8.5 ppm).

    • The -CH₂- protons will experience a downfield shift due to the deshielding effect of the aromatic ring.

  • ¹³C NMR:

    • The appearance of signals corresponding to the aromatic carbons.

    • The alkyne carbons may also experience a slight shift due to conjugation effects.

Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for 1,4-diamino-2-butyne and its N-substituted derivatives.

CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1,4-Diamino-2-butyne -CH₂-3.2 - 3.435 - 40
-NH₂1.5 - 2.5 (broad)-
-C≡C--75 - 85
N,N'-Dialkyl-1,4-diamino-2-butyne -CH₂- (next to N)3.3 - 3.640 - 50
Alkyl-H0.9 - 3.010 - 50
-C≡C--78 - 88
N,N'-Diaryl-1,4-diamino-2-butyne -CH₂- (next to N)3.5 - 4.045 - 55
Aryl-H6.5 - 8.0110 - 150
-C≡C--80 - 90

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolve: Accurately weigh 5-10 mg of the 1,4-diamino-2-butyne derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Filter (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220-250 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID) to obtain the final spectrum.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR spectral analysis of 1,4-diamino-2-butyne derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Derivative in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Locking/Shimming transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing interpretation Spectral Interpretation (Chemical Shift, Coupling) processing->interpretation structure Structure Elucidation interpretation->structure

Caption: Workflow for NMR analysis of 1,4-diamino-2-butyne derivatives.

Conclusion

The 1H and 13C NMR spectral analysis of 1,4-diamino-2-butyne and its derivatives provides a powerful and indispensable tool for their structural characterization. The predictable and interpretable nature of their NMR spectra, combined with the systematic shifts observed upon N-substitution, allows for the unambiguous determination of their molecular architecture. This guide has provided a foundational understanding of the key spectral features and a comparative framework for analyzing a range of derivatives. By following the outlined experimental protocols and interpretative strategies, researchers can confidently utilize NMR spectroscopy to advance their work with this versatile class of compounds.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comparative Guide to the X-ray Crystallographic Analysis of 1,4-Diamino-2-butyne Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of metal complexes incorporating the 1,4-diamino-2-butyne (DAB) ligand, focusing on their synthesis, X-ray crystallographic analysis, and structural characteristics. It is intended for researchers, scientists, and drug development professionals who are interested in the design and analysis of novel coordination compounds. We will explore the unique structural constraints imposed by the DAB ligand and compare its performance against other common diamine ligands, supported by experimental data from peer-reviewed literature.

Introduction: The Unique Role of 1,4-Diamino-2-butyne as a Ligand

1,4-Diamino-2-butyne (DAB) is a fascinating bidentate ligand that offers a unique combination of a flexible coordination sphere at the nitrogen atoms and a rigid, linear alkyne backbone. This structure is distinct from saturated, flexible diamines like ethylenediamine (en) and purely rigid aromatic diamines like 1,2-diaminobenzene. The presence of the C≡C triple bond introduces electronic and steric properties that significantly influence the geometry, stability, and potential reactivity of its metal complexes. Understanding these structural nuances through X-ray crystallography is paramount for applications ranging from catalysis to the development of metallodrugs.

Section 1: Coordination Chemistry and Structural Motifs of DAB

The primary coordination mode of DAB is as an N,N'-chelating ligand, forming a seven-membered ring with a metal center. The inherent rigidity of the butyne backbone imposes significant constraints on the conformation of this chelate ring, which is a central theme of this guide.

Below is a diagram illustrating the typical chelation of DAB to a generic metal center (M), highlighting the key structural components.

Caption: Chelation of 1,4-diamino-2-butyne to a metal center (M).

Section 2: Comparative Crystallographic Analysis

The choice of metal ion dramatically influences the coordination geometry and crystallographic parameters of the resulting DAB complex. Here, we compare the structural data of representative Platinum(II) and Copper(II) complexes.

A notable example is the platinum complex [Pt(DAB)(CPA)]NO3, where CPA is chlorpheniramine, which has been synthesized and characterized. For copper, 2 serves as a relevant comparison point.

Table 1: Comparison of Key Crystallographic Parameters

Parameter[Pt(DAB)(CPA)]NO₃
Metal Ion Platinum(II)Copper(II)
Coordination Geometry Distorted Square PlanarDistorted Octahedral
M-N Bond Length (Å) Pt-N(DAB): ~2.04 - 2.05Cu-N(DAB): ~2.01
N-M-N Bite Angle (°) ~93.8~90.7
Chelate Ring Conformation Skew-boatChair-like
Key Intermolecular Forces Hydrogen bonding involving nitrate and amine groupsHydrogen bonding involving perchlorate and amine groups
Analysis of Structural Differences:
  • Coordination Geometry: The Pt(II) ion, with its d⁸ electron configuration, strongly prefers a square planar geometry. The coordination sphere is completed by the two nitrogen atoms from DAB and two other coordination sites. In contrast, the Cu(II) ion (d⁹) readily accommodates a six-coordinate distorted octahedral geometry, binding to two DAB ligands.

  • Bond Lengths and Angles: The Pt-N bond lengths are typical for platinum-amine complexes. The N-Pt-N "bite angle" of ~93.8° is significantly larger than the ideal 90° for a square planar complex, indicating the strain imposed by the seven-membered chelate ring. This strain forces the DAB ligand to adopt a skew-boat conformation. The N-Cu-N angle is closer to 90°, which is accommodated within the octahedral geometry.

  • Causality of Conformation: The rigid alkyne unit is the primary cause for these strained conformations. Unlike a flexible ethylenediamine ligand which forms a stable five-membered ring in a gauche conformation, the seven-membered ring of DAB must contort significantly to achieve chelation. This inherent strain can be a source of potential energy, which could be harnessed in catalytic applications.

Section 3: Experimental Workflow: From Synthesis to Structure

A trustworthy and reproducible experimental protocol is the cornerstone of crystallographic analysis. The following workflow outlines the key stages, from the synthesis of a representative complex to its final structural solution.

G cluster_0 Chemical Preparation cluster_1 Crystallographic Analysis A Synthesis B Purification & Characterization A->B  Crude Product C Single Crystal Growth B->C  Pure Complex D X-ray Data Collection C->D  High-Quality Crystal E Structure Solution D->E  Diffraction Data (hkl) F Structure Refinement E->F  Initial Model G Validation & Publication F->G Final Structure (CIF)

Caption: Workflow for X-ray crystallographic analysis of a metal complex.

Detailed Protocol: Synthesis and Crystallization of [Pt(DAB)(CPA)]NO₃

This protocol is adapted from established literature procedures.

  • Synthesis of Precursor: Start by synthesizing the dichloro-bridged platinum precursor, [Pt(DAB)Cl2], by reacting K₂PtCl₄ with 1,4-diamino-2-butyne in a 1:1 molar ratio in an aqueous solution. The reaction is typically stirred at room temperature for 24 hours.

  • Formation of the Aqua Complex: The resulting yellow precipitate of [Pt(DAB)Cl2] is collected and then reacted with two equivalents of silver nitrate (AgNO₃) in water. This step is crucial as it abstracts the chloride ligands, replacing them with labile aqua (H₂O) ligands and precipitating silver chloride (AgCl). The solution is protected from light to prevent photoreduction of silver ions.

  • Ligand Exchange: The AgCl precipitate is removed by filtration. The clear filtrate, now containing the [Pt(DAB)(H₂O)₂]²⁺ complex, is treated with one equivalent of the secondary ligand (in this case, chlorpheniramine). The solution is stirred for another 24 hours to ensure complete ligand exchange.

  • Crystallization (Self-Validating Step): The final solution is filtered to remove any particulates. The vial is then loosely covered and left for slow evaporation at room temperature. The choice of slow evaporation is deliberate; it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, which is essential for obtaining diffraction-quality single crystals. The formation of well-defined, block-shaped yellow crystals serves as a preliminary validation of the synthesis's success.

Section 4: Comparison with Alternative Diamine Ligands

The utility of DAB as a ligand is best understood when compared against alternatives.

Table 2: Ligand Feature Comparison

Feature1,4-Diamino-2-butyne (DAB)Ethylenediamine (en)1,2-Diaminobenzene (dab)
Backbone Rigid AlkyneFlexible AlkaneRigid Aromatic
Chelate Ring Size 7-membered5-membered5-membered
Typical Conformation Skew-boat, ChairGauchePlanar
Bite Angle Strain HighLowModerate
Electronic Properties π-system of alkyne can participate in electronicsσ-donor onlyAromatic π-system
Key Advantage Unique rigid, linear spacerHigh chelate stabilityRedox activity, π-stacking

The rigid backbone of DAB makes it an excellent "molecular rod" or spacer, holding metal centers at a fixed distance and orientation. This is a significant advantage over the highly flexible ethylenediamine, where the distance and angle between coordinated metal centers can vary. While 1,2-diaminobenzene also offers rigidity, its aromatic nature leads to different electronic properties and potential for π-stacking interactions not present in DAB complexes.

Conclusion

The 1,4-diamino-2-butyne ligand enforces a unique structural paradigm in coordination chemistry. Its rigid backbone results in strained seven-membered chelate rings and predictable, linear geometries that are not achievable with common flexible or aromatic diamines. X-ray crystallography reveals that the specific coordination geometry, bond parameters, and ring conformation are highly dependent on the electronic preferences of the coordinated metal ion. These well-defined structural characteristics make DAB complexes highly promising candidates for the rational design of catalysts, molecular materials, and therapeutic agents where precise spatial control is a critical design parameter.

References

  • Fan, C., Zhang, J., Liu, Y., & Wang, G. (2020). Synthesis, crystal structure, and DNA/protein binding studies of a new platinum(II) complex with 1,4-diamino-2-butyne and chlorpheniramine. Journal of Molecular Structure, 1202, 127271. Available at: [Link]

Safety Operating Guide

1,4-Diamino-2-butyne proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Acquisition

I'm starting by tracking down the safety data sheet (SDS) for 1,4-Diamino-2-butyne. I need this to get a handle on its properties and potential hazards. Then I'll look into handling precautions.

Expanding Data Parameters

I'm now expanding my search for the SDS. Simultaneously, I'm sourcing disposal protocols from the EPA and other reputable outlets for reactive organic compounds with amine and alkyne groups. I aim to uncover reactivity data, including potential polymerization or decomposition risks, and investigate hazardous byproducts for safe disposal planning. The next step is synthesizing this info into a clear disposal guide.

Deepening Protocol Refinement

I'm now diving deeper into disposal guidelines, specifically targeting reactive and flammable organic compounds with amine and alkyne components, pulling information from the EPA and other trusted resources. I'm focusing on reactivity data for 1,4-Diamino-2-butyne, looking at potential polymerization or decomposition risks, and also any hazardous byproducts. I'm aiming to synthesize it into a precise, step-by-step disposal guide.

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